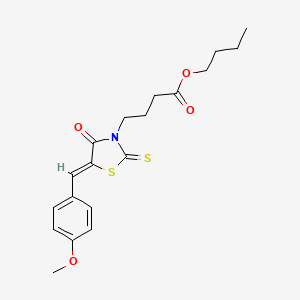

(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Descripción general

Descripción

(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and a butyl ester group, making it a versatile molecule for chemical synthesis and research.

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, the compound can effectively control melanin production .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its function . This interaction prevents the enzyme from catalyzing the oxidation of tyrosine to DOPAquinone, a key step in melanin synthesis .

Biochemical Pathways

The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, disrupting the production of melanin. This results in a reduction in melanin synthesis, leading to lighter skin pigmentation .

Result of Action

The primary result of the compound’s action is the reduction of melanin production . By inhibiting tyrosinase, the compound prevents melanin synthesis, leading to lighter skin pigmentation . This makes the compound potentially useful in the development of skin-whitening products .

Action Environment

Environmental factors such as UV light exposure can influence the compound’s action. UV light stimulates melanogenesis, increasing the demand for tyrosinase Therefore, the efficacy of the compound may be influenced by the user’s exposure to sunlight

Análisis Bioquímico

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves multiple steps, starting with the formation of the thioxothiazolidinone core. This can be achieved by reacting appropriate thiocarboxylic acids with amines under specific conditions. The butyl ester group is then introduced through esterification reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thioxothiazolidinone core can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed to convert the compound into its corresponding thiol derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Thiol derivatives.

Substitution: : Various esters and amides.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has indicated that thiazolidinone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific compound has been shown to demonstrate potent free radical scavenging activity, making it a candidate for further exploration in oxidative stress-related conditions .

Anticancer Potential

Several studies have reported the anticancer activity of thiazolidinone derivatives. The compound (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate has been evaluated for its cytotoxic effects against various cancer cell lines. It has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazolidinones are known to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Novel Therapeutics

The structural features of this compound position it as a promising scaffold for the development of new therapeutics targeting various diseases. Its modifications can lead to derivatives with enhanced potency and selectivity against specific targets.

Case Studies

- Cancer Treatment : A study demonstrated that a related thiazolidinone derivative inhibited tumor growth in xenograft models of breast cancer. The mechanism involved the induction of apoptosis through mitochondrial pathways .

- Neuroprotection : Research indicated that thiazolidinones could protect neuronal cells from oxidative damage. In vitro studies showed that the compound reduced neuronal cell death induced by oxidative stressors .

- Inflammatory Disorders : In animal models of inflammation, treatment with thiazolidinone derivatives led to a significant reduction in inflammatory markers, suggesting their potential use in managing chronic inflammatory conditions .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Methoxybenzylidene)-4-butylaniline: : A nematic liquid crystal molecule used in the development of liquid crystal cells.

2,6-Di-tert-butyl-4-(4-methoxybenzylidene): : Another compound with a methoxybenzylidene group, used in material science.

Uniqueness

(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate stands out due to its thioxothiazolidinone core, which is less common compared to other benzylidene derivatives

Actividad Biológica

(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazolidinone core, characterized by a thioxothiazolidin structure, which is known to interact with various biological targets. The presence of the methoxybenzylidene group is significant in enhancing its biological properties.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit antimicrobial properties against a range of bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study involving synthesized compounds, it was found that derivatives of thiazolidinones exhibited notable antibacterial activity, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.72 µM against specific bacterial strains .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity . A study indicated that certain thiazolidinone derivatives could inhibit the chemotaxis of macrophages stimulated by monocyte chemoattractant protein 1 (MCP-1), suggesting a mechanism for reducing inflammation in conditions such as acute liver injury. The most potent compound in this study demonstrated an IC50 value of 0.72 µM .

Hepatoprotective Properties

In vivo studies have shown that related thiazolidinone compounds can protect against liver damage induced by Concanavalin A (ConA). Specifically, oral administration of these compounds significantly reduced serum levels of liver enzymes (ALT and AST), indicating hepatoprotective effects .

The biological activities of this compound are likely mediated through interactions with specific enzymes and receptors:

- Enzyme Inhibition : The thiazolidinone core may interact with enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The methoxy group can enhance binding affinity to nuclear receptors, influencing gene expression related to inflammation and immune response .

Case Studies

Propiedades

IUPAC Name |

butyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-3-4-12-24-17(21)6-5-11-20-18(22)16(26-19(20)25)13-14-7-9-15(23-2)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3/b16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZWHMPGDFGIDE-SSZFMOIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.